Azomethane

概要

説明

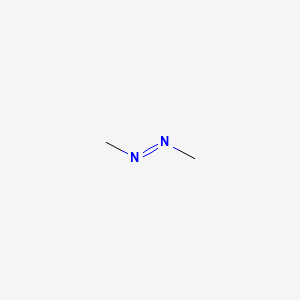

Azomethane is an organic compound with the chemical formula CH3-N=N-CH3 . It exhibits cis-trans isomerism . It is a colorless gas with an irritating odor . It is soluble in organic solvents such as alcohol, ether, and carbon tetrachloride . It is stable in air but can decompose at high temperatures or in the presence of a fire source .

Synthesis Analysis

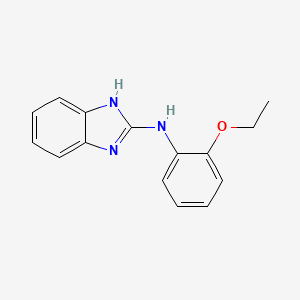

This compound can be produced by the reaction of 1,2-dimethylhydrazine dihydrochloride with copper (II) chloride in sodium acetate solution . The reaction produces the this compound complex of copper (I) chloride, which can produce free this compound by thermal decomposition . Another method of synthesis involves the grinding together of solid anilines with solid benzaldehydes without passing through liquid phases .Molecular Structure Analysis

This compound has a molecular formula of CH3-N=N-CH3 . It has an average mass of 58.082 Da and a monoisotopic mass of 58.053097 Da .Chemical Reactions Analysis

This compound imines constitute a versatile class of dipoles that are being increasingly used for the synthesis of biologically relevant heterocycles . The decomposition of this compound at 850–1430 K occurs via a concerted mechanism .Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow gas . It has a melting point of -78 °C (trans) and -66 °C (cis), and a boiling point of 1.5 °C (trans) and 95 °C (cis) .科学的研究の応用

Isomerization and Tautomerization

Azomethane's surface chemistry, particularly on Mo(110), demonstrates its potential as a source of adsorbed methyl. Investigations using various spectroscopy methods have revealed that this compound undergoes isomerization to a cis form and binds to surfaces through lone pairs. Its decomposition process includes tautomerization to form formaldehyde methyl hydrazone, but surface methyl is not formed. This highlights the significant influence of the Mo(110) surface on this compound's decomposition (Weldon & Friend, 1994).

Thermal and UV Photo-Induced Decomposition

Research on Rh(111) surfaces shows that this compound adsorbs in trans-configuration at low temperatures. Upon heating, it decomposes by N–N bond scission, leading to various products including H2, N2, C2N2, and traces of HCN. UV irradiation induces tautomerization, forming formaldehyde methylhydrazone and new products like methylamine (CH3NH2) and CH4. This study emphasizes the different pathways of this compound decomposition under thermal and UV conditions (Kis, Barthos & Kiss, 2000).

Photochemical Decomposition

This compound's photolysis has been extensively studied, revealing quantitative relationships between production rates of nitrogen, methane, ethane, and variables like intensity, concentration, and temperature. The findings provide detailed insights into the mechanisms of this compound's photochemical decomposition and the associated quantum yield and activation energy (Jones & Steacie, 1953).

Interaction with Metal Surfaces

Studies on the interaction of this compound with metal surfaces, such as Cu(110) and Cu(111), using techniques like XPS and HREELS, have shown distinct adsorption behaviors and decomposition pathways. This research is significant for understanding the surface chemistry of this compound, including the weakening of N=N bonds and formation of radicals (Chuang et al., 2001).

Adsorption on Si(111)-7 × 7 Surface

Investigations into this compound's adsorption and decomposition on Si(111)-7 × 7 surfaces offer insights into its interactions with semiconductor materials. Studies employing HREELS, SR-PES, and STM have shown that this compound adsorbs largely intact in both trans and cis forms at low temperatures, and its decomposition behavior provides useful data for understanding surface chemistry on silicon surfaces (Klauser, Tai, Chan & Chuang, 2003).

作用機序

Safety and Hazards

Azomethane is classified as a flammable gas under GHS labelling . It has hazard statements H220 and H280, indicating that it is extremely flammable and contains gas under pressure that may explode if heated . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .

将来の方向性

特性

IUPAC Name |

dimethyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2/c1-3-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCAVOLDXDEODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870570 | |

| Record name | Dimethyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503-28-6, 4143-41-3 | |

| Record name | Azomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Dimethyldiazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Dimethyldiazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

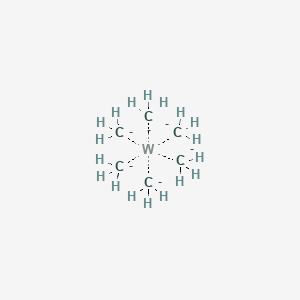

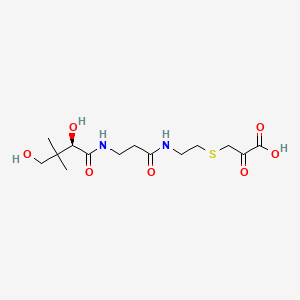

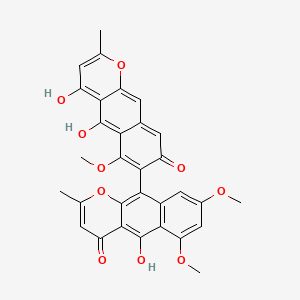

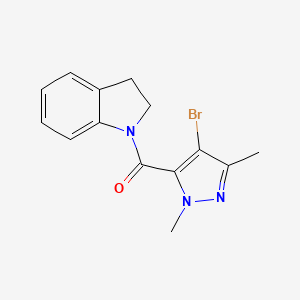

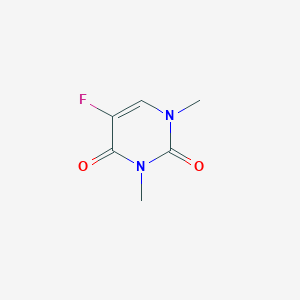

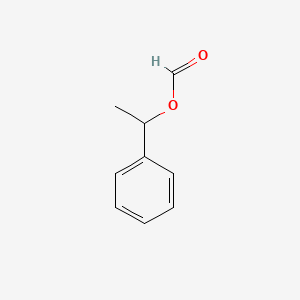

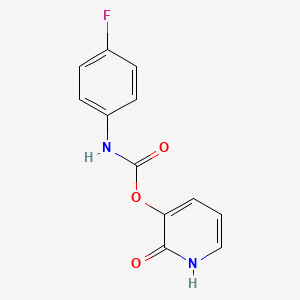

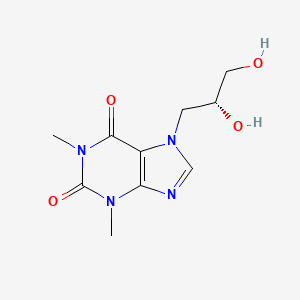

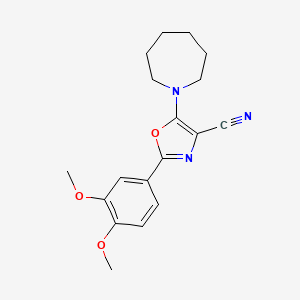

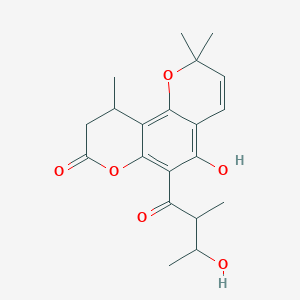

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)